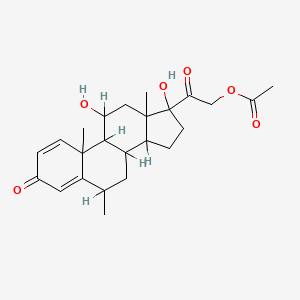

Methylprednisolone acetate

Overview

Description

Methylprednisolone acetate is a synthetic glucocorticoid corticosteroid and a corticosteroid ester, specifically the C21 acetate ester of methylprednisolone. It is widely used in clinical and veterinary medicine for its potent anti-inflammatory and immunosuppressive properties . This compound is commonly administered via intramuscular, intra-articular, soft tissue, and intralesional injections .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methylprednisolone acetate involves multiple steps, starting from pregnane steroid diene alcohol ketone. The process includes debromination, iodization, epoxidation, oxidation, and protective reactions of ketone groups . The final product is obtained through hydrolysis, yielding this compound with a reaction yield of 40% and a purity of 98.3% .

Industrial Production Methods: Industrial production of this compound often involves the preparation of a suspension injection composition. This composition includes this compound, polyethylene glycol, polyvinylpyrrolidone, carboxymethylcellulose sodium, polysorbate 80, sodium dihydrogen phosphate, disodium hydrogen phosphate, benzyl alcohol, and water . The suspension is prepared using high-shear emulsion machines and laser particle analyzers to ensure uniform particle size and stability .

Chemical Reactions Analysis

Types of Reactions: Methylprednisolone acetate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolic processing and therapeutic effects .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include formic acid, ethylene glycol, potassium boron hydride, benzoquinones, and palladium charcoal . These reactions typically occur under controlled conditions, such as specific temperatures and solvents, to ensure the desired chemical transformations .

Major Products Formed: The major products formed from the reactions of this compound include methylprednisolone hemisuccinate and methylprednisolone sodium succinate . These derivatives are used in various pharmaceutical formulations for their enhanced solubility and bioavailability .

Scientific Research Applications

Methylprednisolone acetate has a wide range of scientific research applications. In chemistry, it is used as a reference standard in high-performance liquid chromatography (HPLC) methods for the analysis of corticosteroids . In biology and medicine, it is extensively used for its anti-inflammatory and immunosuppressive effects, making it a valuable therapeutic agent for conditions such as arthritis, asthma, and allergic reactions . Additionally, it is used in the pharmaceutical industry for the development of various corticosteroid formulations .

Mechanism of Action

Methylprednisolone acetate exerts its effects by binding to intracellular glucocorticoid receptors. This binding leads to the regulation of gene expression and modulation of various physiological processes, including carbohydrate, protein, and lipid metabolism . The compound decreases inflammation by suppressing the migration of polymorphonuclear leukocytes and reversing increased capillary permeability . It also influences cardiovascular, immunologic, musculoskeletal, endocrine, and neurologic physiology .

Comparison with Similar Compounds

Methylprednisolone acetate is often compared with other corticosteroids such as prednisone, prednisolone, dexamethasone, and betamethasone . While all these compounds share anti-inflammatory and immunosuppressive properties, this compound is unique in its specific binding affinity to glucocorticoid receptors and its reduced tendency to induce sodium and water retention . This makes it a preferred choice for conditions requiring potent anti-inflammatory effects with minimal mineralocorticoid activity .

List of Similar Compounds:- Prednisone

- Prednisolone

- Dexamethasone

- Betamethasone

- Triamcinolone

Biological Activity

Methylprednisolone acetate (MPA) is a synthetic glucocorticoid widely used for its potent anti-inflammatory and immunosuppressive properties. This article explores its biological activity, pharmacodynamics, clinical applications, and relevant research findings.

This compound exerts its effects primarily through the following mechanisms:

- Binding to Glucocorticoid Receptors : MPA diffuses across cell membranes and binds to intracellular glucocorticoid receptors, forming a complex that translocates to the nucleus. This complex interacts with specific DNA sequences, modulating gene expression by enhancing anti-inflammatory genes and suppressing pro-inflammatory cytokines such as interleukin-1 (IL-1) and tumor necrosis factor-alpha (TNF-α) .

- Inhibition of Transcription Factors : MPA inhibits transcription factors like nuclear factor-kappa B (NF-kB), which is crucial in the inflammatory response. By blocking these pathways, MPA reduces the synthesis of inflammatory mediators .

- Effects on Immune Cells : MPA influences leukocyte function, leading to neutrophilic leukocytosis while reducing monocyte and eosinophil levels. It also induces apoptosis in T-cells while preserving B-cell functions, such as antibody production .

Pharmacokinetics

The pharmacokinetics of this compound are characterized by:

- Absorption : The onset of action varies by administration route; intravenous administration shows effects within one hour, while intra-articular injections may take one week to show effects lasting from one to five weeks .

- Distribution : MPA has a volume of distribution ranging from 24 ± 6 L to 27 ± 8.2 L and primarily binds to plasma albumin .

Clinical Applications

This compound is used in various clinical settings:

- Musculoskeletal Disorders : It is commonly administered for conditions like rheumatoid arthritis, osteoarthritis, and carpal tunnel syndrome (CTS). A study involving 48 patients with mild CTS found that 93.7% reported significant symptom improvement three months post-injection, with sustained benefits observed at twelve months .

- Intra-articular Injections : Intra-articular administration of MPA has been compared with other corticosteroids such as triamcinolone hexacetonide. Both demonstrated similar efficacy in reducing pain and improving function in knee osteoarthritis over a follow-up period of up to 24 weeks .

Case Study 1: Efficacy in Carpal Tunnel Syndrome

A prospective study evaluated the long-term efficacy of a single local injection of 40 mg this compound in patients with idiopathic mild CTS. Results indicated significant improvements in nerve conduction parameters and symptom severity at three months, with nearly half achieving normalization in electrophysiological studies by the twelve-month mark .

Case Study 2: Comparison with Lidocaine

In a randomized trial assessing subacromial injections for shoulder impingement syndrome, MPA was not found to be more effective than lidocaine alone in reducing pain intensity or improving shoulder range of motion over five months . This highlights the variability in response based on condition severity and treatment context.

Research Findings

Recent research has explored innovative delivery systems for MPA:

- Nanoparticle Systems : A study investigated this compound-loaded hydroxyapatite nanoparticles as a potential drug delivery system for rheumatoid arthritis treatment. In vitro results indicated enhanced therapeutic efficacy compared to traditional formulations .

- Equine Studies : Research on equine deep digital flexor tendon cells revealed that MPA downregulated extracellular matrix-related gene expression, suggesting implications for tendon healing processes .

Summary Table of Key Findings

Properties

IUPAC Name |

[2-(11,17-dihydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32O6/c1-13-9-16-17-6-8-24(29,20(28)12-30-14(2)25)23(17,4)11-19(27)21(16)22(3)7-5-15(26)10-18(13)22/h5,7,10,13,16-17,19,21,27,29H,6,8-9,11-12H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLBHSZGDDKCEHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(=O)COC(=O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.